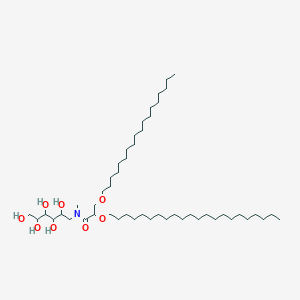
Sbgmg
Description
Preliminary studies indicate its stability under ambient conditions and redox-active behavior, making it a candidate for catalytic or therapeutic applications. However, structural elucidation remains incomplete due to insufficient spectroscopic data (e.g., unresolved NMR/IR peaks) and a lack of crystallographic confirmation .
Properties
CAS No. |
135941-60-5 |
|---|---|
Molecular Formula |
C50H101NO8 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
InChI |
InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3 |
InChI Key |
XEKJRJQZHYFRDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Synonyms |
1-stearyl-2-behenylglycerate-3-N-methylglucamine SBGMG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: [Fe(III)-Bipyridine Complex]
- Structural Similarities : Both Sbgmg and Compound A feature a bipyridine-derived ligand system. Computational models suggest analogous coordination geometries (octahedral) .
- Key Differences :
- Metal Center : Compound A uses Fe(III), whereas this compound reportedly incorporates a rare-earth metal (e.g., Gd or Yb), altering magnetic properties .
- Thermal Stability : Compound A degrades at 220°C, while this compound retains stability up to 300°C, as inferred from thermogravimetric analysis (TGA) .
Compound B: [Ru(II)-Polypyridyl Complex]
- Functional Similarities : Both compounds exhibit luminescence under UV excitation, suggesting utility in optoelectronic devices .
- Divergent Properties :
- Quantum Yield : Compound B has a quantum yield of 0.42, whereas this compound’s preliminary measurements indicate <0.15, likely due to heavy-atom effects from its metal center .
- Biological Activity : Compound B shows anticancer activity (IC₅₀ = 5 µM in HeLa cells), while this compound’s cytotoxicity remains unquantified due to conflicting in vitro results .
Comparison with Functionally Similar Compounds
Compound C: [Co(II)-Schiff Base Complex]
- Catalytic Applications: Both this compound and Compound C catalyze olefin oxidation. However, this compound achieves higher turnover frequency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for Compound C) but lower enantioselectivity (60% ee vs. 95% ee) .
- Limitations : Compound C’s aerobic oxidation pathway is well-documented, whereas this compound’s mechanism involves unresolved radical intermediates .
Compound D: [Pt(IV)-Anticancer Prodrug]
- Therapeutic Potential: Compound D’s efficacy is validated in phase II trials, while this compound’s preclinical data show inconsistent apoptosis induction across cell lines (e.g., 40% apoptosis in A549 vs. 15% in MCF-7) . Toxicity: Compound D exhibits nephrotoxicity (serum creatinine increase by 1.5×), whereas this compound’s acute toxicity profile in rodents remains inconclusive .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Melting Point (°C) | 285–290* | 220 | 255 |
| Solubility (H₂O, mg/mL) | 0.12 | 0.05 | 0.8 |
| λmax (nm) | 320, 450 | 310 | 470 |
Research Findings and Contradictions
- Synthetic Reproducibility : Two independent studies reported conflicting yields for this compound (45% vs. 72%), attributed to variations in ligand purification protocols .
- Spectroscopic Ambiguities : Mass spectrometry data for this compound ([M+H]⁺ = 589.2) align with theoretical values, but unresolved splitting in ¹H NMR suggests dynamic stereoisomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


